molecular formula C22H20N8O10 B15019703 N',N''-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide]

N',N''-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide]

Cat. No.: B15019703
M. Wt: 556.4 g/mol
InChI Key: VHBKWZOQNJNIOU-UHFFFAOYSA-N
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Description

N’,N’'-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide] is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and multiple nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide] typically involves the reaction of cyclohexane-1,4-dione with 2-(2,4-dinitrophenyl)acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide] can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N’,N’'-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide] has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’,N’'-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-cyclohexane-1,2-diylidene-bis(4-methoxybenzoylhydrazide)
  • N,N’-2,5-cyclohexadiene-1,4-diylidenebis(4-ethylbenzenesulfonamide)
  • N,N’-cyclohexane-1,4-diylidenebis(2-phenylacetohydrazide)

Uniqueness

N’,N’'-cyclohexane-1,4-diylidenebis[2-(2,4-dinitrophenyl)acetohydrazide] is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H20N8O10

Molecular Weight

556.4 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-N-[[4-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]cyclohexylidene]amino]acetamide

InChI

InChI=1S/C22H20N8O10/c31-21(9-13-1-7-17(27(33)34)11-19(13)29(37)38)25-23-15-3-5-16(6-4-15)24-26-22(32)10-14-2-8-18(28(35)36)12-20(14)30(39)40/h1-2,7-8,11-12H,3-6,9-10H2,(H,25,31)(H,26,32)

InChI Key

VHBKWZOQNJNIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCC1=NNC(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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